4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 191.01 g/mol. It is characterized by a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and at the 2 position with a methyl group, along with an aldehyde functional group at the 5 position. This compound is known for its potential applications in various fields, particularly in medicinal chemistry and agriculture .
As mentioned earlier, there is no current information available on the specific biological activity or mechanism of action of 4,6-DCMP.
Due to the lack of specific data on 4,6-DCMP, it is advisable to handle it with caution assuming potential hazards:
While several chemical suppliers offer this compound, none provide detailed information on its established research uses [, , ].
Given the structural similarities to other pyrimidine derivatives with established biological activities, 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde could potentially be explored in various research areas, including:
The chemical reactivity of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde can be attributed to its electrophilic aldehyde group, which can participate in nucleophilic addition reactions. It may undergo:
The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde typically involves:
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde has several notable applications:
Several compounds share structural similarities with 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Below is a comparison highlighting its uniqueness:
The distinct presence of both chlorine and an aldehyde group in 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde contributes to its unique reactivity and potential applications compared to these similar compounds.
Irritant